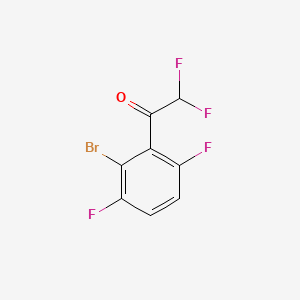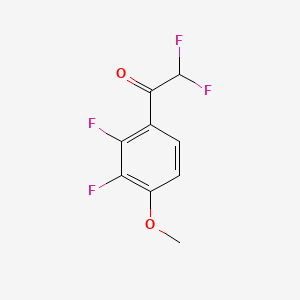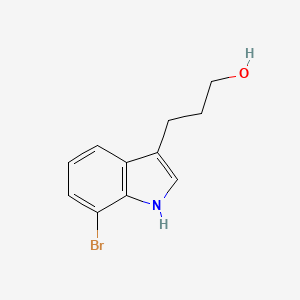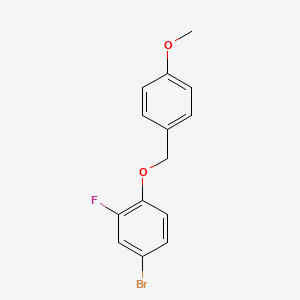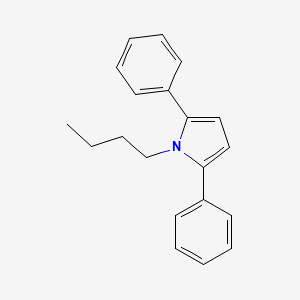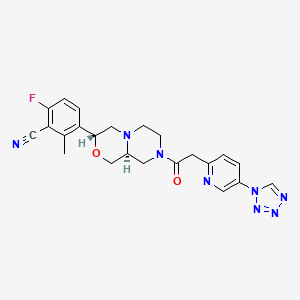
ROMK inhibitor 25
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of ROMK inhibitor 25 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Intermediate Compounds: This step includes the preparation of key intermediates through various organic reactions such as alkylation, acylation, and condensation reactions.
Final Assembly: The intermediate compounds are then subjected to further reactions, including cyclization and functional group modifications, to form the final this compound compound
Industrial production methods for this compound are designed to optimize yield and purity. These methods often involve large-scale reactions in controlled environments, followed by purification processes such as crystallization and chromatography .
Chemical Reactions Analysis
ROMK inhibitor 25 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are essential for modifying the oxidation state of the compound, which can affect its activity and stability.
Substitution Reactions: Common reagents used in these reactions include halogens and nucleophiles, which help in replacing specific functional groups to enhance the compound’s properties.
Cyclization Reactions: These reactions are crucial for forming the core structure of this compound, involving reagents such as acids and bases under specific conditions
The major products formed from these reactions include various derivatives of this compound, which can be further analyzed for their efficacy and safety .
Scientific Research Applications
ROMK inhibitor 25 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure and function of potassium channels, providing insights into their role in cellular processes.
Biology: this compound is employed in research to understand the physiological and pathological roles of potassium channels in different tissues.
Medicine: The compound is being investigated for its potential therapeutic applications in treating conditions such as hypertension and heart failure by modulating potassium and sodium balance in the kidney
Mechanism of Action
ROMK inhibitor 25 exerts its effects by selectively binding to the ROMK channel, blocking potassium ion transport. This inhibition disrupts the recycling of potassium ions, leading to decreased sodium reabsorption and increased sodium and water excretion. The molecular targets involved include the ROMK channel itself and associated proteins that regulate its activity .
Comparison with Similar Compounds
ROMK inhibitor 25 is unique compared to other similar compounds due to its high selectivity and potency. Similar compounds include:
MK-7145: Another ROMK inhibitor with similar applications but different pharmacokinetic properties.
Hydrochlorothiazide: A traditional diuretic with a broader mechanism of action but less selectivity for ROMK channels.
Amiloride: A potassium-sparing diuretic that also targets sodium channels but with different efficacy and side effect profiles .
Properties
Molecular Formula |
C23H23FN8O2 |
|---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
3-[(3R,9aS)-8-[2-[5-(tetrazol-1-yl)pyridin-2-yl]acetyl]-3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazin-3-yl]-6-fluoro-2-methylbenzonitrile |
InChI |
InChI=1S/C23H23FN8O2/c1-15-19(4-5-21(24)20(15)9-25)22-12-30-6-7-31(11-18(30)13-34-22)23(33)8-16-2-3-17(10-26-16)32-14-27-28-29-32/h2-5,10,14,18,22H,6-8,11-13H2,1H3/t18-,22-/m0/s1 |
InChI Key |
XHSSYBXTQWHQSD-AVRDEDQJSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1C#N)F)[C@@H]2CN3CCN(C[C@H]3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5 |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)F)C2CN3CCN(CC3CO2)C(=O)CC4=NC=C(C=C4)N5C=NN=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dimethyl-3,8-diphenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B14761199.png)
![[4-[(2-Aminophenyl)carbamoyl]phenyl]methyl 4-pyridin-4-ylpiperazine-1-carbodithioate](/img/structure/B14761203.png)
![[[Amino-(5-nitrofuran-2-yl)methylidene]amino] 2-chloroacetate](/img/structure/B14761210.png)
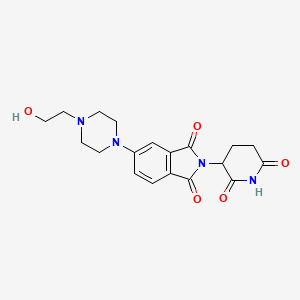

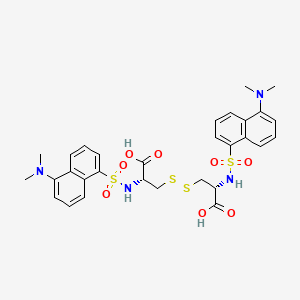
![2-[(Phenylcarbamothioyl)amino]benzoic acid](/img/structure/B14761233.png)
![2H-Phenanthro[9,10-d][1,3]dioxole](/img/structure/B14761234.png)
